molecular formula C49H66N10O10S2 B1677174 Octreotide CAS No. 83150-76-9

Octreotide

Cat. No. B1677174
CAS RN: 83150-76-9
M. Wt: 1019.2 g/mol
InChI Key: DEQANNDTNATYII-OULOTJBUSA-N
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Description

Octreotide is a synthetic analog of somatostatin, a hormone that inhibits the secretion of several other hormones. It is more potent than the natural hormone in inhibiting growth hormone, glucagon, and insulin . It is used for the long-term treatment of acromegaly, a growth hormone disorder . It can also reduce flushing and diarrhea caused by cancer .


Synthesis Analysis

Octreotide synthesis involves a hybrid solid phase-liquid phase method. The method comprises liquid phase condensation of two or three peptide blocks, of which at least one is synthesized by the solid-phase method . Each block contains two or more amino acid residues. This method combines the time and labor effectiveness of the solid-phase method with the relative cheapness and easiness of purification of the product, characteristic of the liquid-phase method .


Molecular Structure Analysis

Octreotide is an octapeptide that mimics natural somatostatin pharmacologically . Its molecular formula is C49H66N10O10S2 . It was first synthesized in 1979 and binds predominantly to the somatostatin receptors SSTR2 and SSTR5 .


Chemical Reactions Analysis

In search for peptidic [FeFe] hydrogenase mimics, the cyclic disulfide Sandostatin® (octreotide) was allowed to react with Fe3 (CO)12. An octreotide-Fe2 (CO)6 complex was isolated and characterized spectroscopically as well as by elemental and thermochemical analysis .


Physical And Chemical Properties Analysis

Octreotide has a density of 1.4±0.1 g/cm3, a boiling point of 1447.2±65.0 °C at 760 mmHg, and a molar refractivity of 273.9±0.4 cm3 . It has 20 H bond acceptors, 15 H bond donors, and 17 freely rotating bonds .

Scientific Research Applications

Therapeutic and Research Applications

Octreotide, a synthetic peptide analog of naturally occurring somatostatin, has seen escalating use in both therapeutic and research settings. It is routinely used for conditions like acromegaly and gastroenteropancreatic endocrine tumors. Research suggests promising applications in acute variceal bleeding, diabetes mellitus, polycystic ovarian syndrome, and AIDS-related diarrhea, although these require further evaluation in controlled trials. The discovery of somatostatin receptors in various human tumors opens up new therapeutic possibilities, including targeting tumor cells with octreotide (Ginsburg, 2011).

Potential in Neuroendocrine Tumors

Octreotide has demonstrated effectiveness in controlling the growth of well-differentiated metastatic neuroendocrine tumors (NETs) of the midgut. A study showed that octreotide LAR significantly lengthens the median time to tumor progression compared with placebo, offering a substantial reduction in tumor progression risk (Arnold et al., 2009).

Gastrointestinal Applications

Octreotide has significant effects on gastrointestinal physiology, potentially beneficial for various non-neoplastic disorders of the gastrointestinal tract. It has been FDA approved for symptomatic carcinoid syndrome and vasoactive intestinal peptide-producing tumors (Grosman & Simon, 1990).

Structural Characterization and Synthesis

Research has focused on the structural characterization of octreotide impurities, especially in the context of peptide-loaded microspheres for drug delivery. This includes methods like electrochemistry-tandem mass spectrometry for identifying peptide impurities, crucial for understanding octreotide's stability and efficacy in treatment (Cui et al., 2019).

Molecular Mechanisms and Receptor Binding

Studies have explored octreotide's molecular mechanisms, especially regarding its interaction with somatostatin receptors (SSTRs). Research suggests that octreotide may control NET cells through novel genes, which could provide insights into its antiproliferative effects, especially when SSTR levels are low (Li et al., 2012).

Imaging Applications

Octreotide is used in Somatostatin Receptor Imaging (SRI) for visualizing somatostatin receptor-positive tumors. SRI has shown high sensitivity in localizing neuroendocrine tumors and may be beneficial in patient management and quality of life in certain cancers (Kwekkeboom & Krenning, 2002).

Clinical Use in Palliative Care

Octreotide has shown promise in palliative care, particularly in managing gastrointestinal disorders such as hemorrhage, diarrhea, and intestinal occlusion. Its favorable safety profile and minimal side effects highlight its potential role in this setting (Mercadante, 1994).

Safety And Hazards

Octreotide may cause skin irritation and serious eye irritation . In case of skin contact, it is advised to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes .

Future Directions

Octreotide has been shown to decrease the occurrence and severity of diarrhea, yet the efficacy of Octreotide in preventing chemotherapy-induced diarrhea (CID) remains to be assessed . It is also used for the treatment of acromegaly and symptoms arising from various tumors, including carcinoid tumors and vasoactive intestinal peptide tumors (VIPomas) .

properties

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQANNDTNATYII-OULOTJBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H66N10O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79517-01-4 (acetate salt)
Record name Octreotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048682
Record name Octreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1019.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors.
Record name Octreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Octreotide

CAS RN

83150-76-9
Record name Octreotide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Octreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWM8CCW8GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

153-156
Record name Octreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00104
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124,000
Citations
SWJ Lamberts, AJ Van der Lely… - new england Journal …, 1996 - Mass Medical Soc
A peptide inhibiting the release of growth hormone was originally detected accidentally during studies of the distribution of growth hormone–releasing factor in the hypothalamus of rats. …
Number of citations: 444 www.nejm.org
G Stajich, L Ashworth - Neonatal Network, 2006 - connect.springerpub.com
… This column describes octreotide as a pharmacologic alternative to the conservative and surgical strategies described previously. Octreotide is a synthetic cyclic octapeptide analog of …
Number of citations: 23 connect.springerpub.com
E Kouroumalis, P Skordilis, K Thermos, A Vasilaki… - Gut, 1998 - gut.bmj.com
… In conclusion, octreotide administration proved beneficial for the survival of patients with advanced HCC without serious adverse effects. Octreotide treatment is therefore a valuable …
Number of citations: 491 gut.bmj.com
R Arnold, A Rinke, KJ Klose, HH Müller, M Wied… - Clinical …, 2005 - Elsevier
… In conclusion, we report for the first time that response to octreotide and to octreotide plus … combination of octreotide with interferon-alpha was superior to octreotide monotherapy for …
Number of citations: 319 www.sciencedirect.com
E Pohl, A Heine, GM Sheldrick, Z Dauter… - … Section D: Biological …, 1995 - scripts.iucr.org
Octreotide, a synthetic somatostatin analogue, is an octapeptide with one disulfide bridge. Crystals of octreotide are orthorhombic, space group P212121, a = 18.458 (5), b = 30.009 (7), …
Number of citations: 100 scripts.iucr.org
M Büchler, H Friess, I Klempa, P Hermanek… - The American journal of …, 1992 - Elsevier
… efficacy of octreotide, a long-acting somatostatin analogue. … Patients received octreotide (3 X 100 μg) or placebo … %, with 3.2% in the octreotide group and 5.8% in the placebo …
Number of citations: 562 www.sciencedirect.com
S Ezzat, PJ Snyder, WF Young, LD Boyajy… - Annals of Internal …, 1992 - acpjournals.org
… by 300 µg of octreotide and from 29 ± 5 µg/L to 9 ± 2 µg/L by 750 µg of octreotide daily. The … ± 400 U/L after 300 and 750 µg octreotide, respectively. Integrated mean GH levels were …
Number of citations: 375 www.acpjournals.org
L Saltz, B Trochanowski, M Buckley, B Heffernan… - Cancer, 1993 - Wiley Online Library
… Octreotide may influence the natural history of neuroendocrine tumors. The survival in patients treated with octreotide, … Proof of a survival advantage for patients treated with octreotide …
Number of citations: 364 acsjournals.onlinelibrary.wiley.com
S Tuvia, J Atsmon, SL Teichman, S Katz… - The Journal of …, 2012 - academic.oup.com
… orally administrated octreotide and the effect of octreotide on … -dependent increased plasma octreotide concentrations, with … oral octreotide and injection of 0.1 mg sc octreotide resulted …
Number of citations: 150 academic.oup.com
H Paran, A Mayo, D Paran, D Neufeld, I Shwartz… - Digestive diseases and …, 2000 - Springer
… of octreotide in the treatment of severe acute pancreatitis in a case–control study. Experimental and clinical studies on the effect of octreotide in … on the effect of octreotide in severe acute …
Number of citations: 142 link.springer.com

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